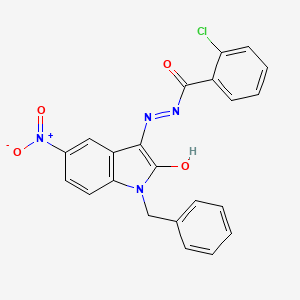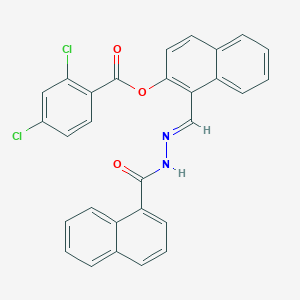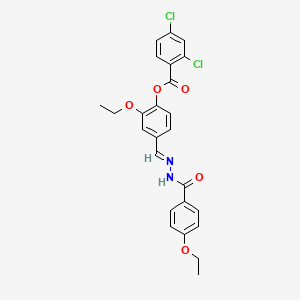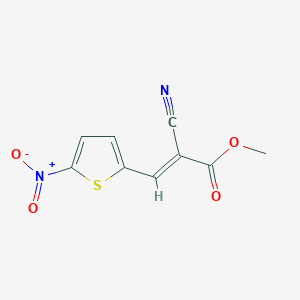
4-Bromo-2-((2-(4-methylbenzoyl)hydrazono)methyl)phenyl 4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SALOR-INT L393932-1EA, also known by its CAS number 769150-89-2, is a chemical compound with the molecular formula C23H19BrN2O4 and a molecular weight of 467.312 g/mol. The IUPAC name for this compound is [4-bromo-2-[(E)-[(4-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate. It is a specialized chemical used in various scientific research and industrial applications.
Méthodes De Préparation
The synthesis of SALOR-INT L393932-1EA involves several steps:
Starting Materials: The synthesis begins with the preparation of 4-bromo-2-formylphenyl 4-methoxybenzoate.
Reaction Conditions: The key reaction involves the condensation of 4-bromo-2-formylphenyl 4-methoxybenzoate with 4-methylbenzoylhydrazine under acidic conditions to form the hydrazone derivative.
Industrial Production: Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
SALOR-INT L393932-1EA undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine atom, using reagents like sodium methoxide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
SALOR-INT L393932-1EA has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is utilized in biochemical assays to study enzyme interactions and inhibition.
Medicine: Research involving SALOR-INT L393932-1EA includes its potential use in drug development and therapeutic applications.
Industry: It is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of SALOR-INT L393932-1EA involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to certain enzymes or receptors, altering their activity.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, or metabolism.
Comparaison Avec Des Composés Similaires
SALOR-INT L393932-1EA can be compared with other similar compounds:
Similar Compounds: Compounds such as SALOR-INT L390232-1EA and SALOR-INT L481181-1EA share structural similarities.
Uniqueness: SALOR-INT L393932-1EA is unique due to its specific functional groups and reactivity, which make it suitable for particular applications in research and industry.
Propriétés
Numéro CAS |
769150-89-2 |
|---|---|
Formule moléculaire |
C23H19BrN2O4 |
Poids moléculaire |
467.3 g/mol |
Nom IUPAC |
[4-bromo-2-[(E)-[(4-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C23H19BrN2O4/c1-15-3-5-16(6-4-15)22(27)26-25-14-18-13-19(24)9-12-21(18)30-23(28)17-7-10-20(29-2)11-8-17/h3-14H,1-2H3,(H,26,27)/b25-14+ |
Clé InChI |
GPNRRJNLNMICPL-AFUMVMLFSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)OC |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5E)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pentanoic acid](/img/structure/B12015854.png)
![4-chloro-3-[(dipropylamino)sulfonyl]-N-(1-phenylethyl)benzamide](/img/structure/B12015856.png)

![2-{[3-(1H-Imidazol-1-YL)propyl]amino}-3-[(E)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12015860.png)



![4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12015888.png)
![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12015895.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015896.png)

![11-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid](/img/structure/B12015914.png)
![4-[4-(Benzyloxy)-3-methylbenzoyl]-5-(3,4-dichlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015927.png)

